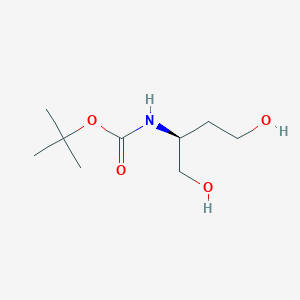

(S)-(-)-2-(Boc-amino)-1,4-butanediol

説明

特性

IUPAC Name |

tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370538 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-10-1 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical and Physical Properties

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a white to off-white crystalline solid. Its chemical structure consists of a four-carbon chain with a tert-butoxycarbonyl (Boc) protected amine at the second position and hydroxyl groups at the first and fourth positions. The "(S)" designation indicates the stereochemistry at the chiral center.

Table 1: Chemical and Physical Properties of (S)-(-)-2-(Boc-amino)-1,4-butanediol

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 128427-10-1 | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 65-69 °C | [2] |

| Optical Rotation | [α]₂₀/D -8° (c=1 in chloroform) | [2] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in chloroform. | [2] |

Spectroscopic Data

The structural features of (S)-(-)-2-(Boc-amino)-1,4-butanediol give rise to a characteristic spectroscopic profile.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain, the Boc protecting group, and the hydroxyl groups. The protons on the carbon adjacent to the hydroxyl and amino groups will exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the Boc group will appear in the downfield region, while the carbons of the butyl chain and the tert-butyl group will be found in the upfield region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the Boc group (typically around 1680-1700 cm⁻¹), and a broad O-H stretch from the two hydroxyl groups (around 3200-3600 cm⁻¹).[3]

Experimental Protocols

The most common and efficient synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol starts from the readily available and chiral amino acid, L-aspartic acid. The synthesis involves two key steps: protection of the amino group and reduction of the carboxylic acid functionalities.

Synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol from L-Aspartic Acid

This experimental protocol outlines a typical laboratory-scale synthesis.

Step 1: N-Boc Protection of L-Aspartic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete protection of the amino group.

-

Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-Boc-L-aspartic acid.

Step 2: Reduction of N-Boc-L-Aspartic Acid to (S)-(-)-2-(Boc-amino)-1,4-butanediol

-

Esterification (Optional but Recommended): To facilitate the reduction, the carboxylic acid groups of N-Boc-L-aspartic acid are often converted to their corresponding methyl or ethyl esters. This can be achieved by reacting with methanol or ethanol in the presence of an acid catalyst.

-

Reduction: The N-Boc-L-aspartic acid (or its diester) is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A reducing agent, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in combination with a promoter, is slowly added to the solution, often at a reduced temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or an acidic solution. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure (S)-(-)-2-(Boc-amino)-1,4-butanediol.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol from L-aspartic acid.

Caption: General synthesis workflow for (S)-(-)-2-(Boc-amino)-1,4-butanediol.

Applications in Drug Development and Research

(S)-(-)-2-(Boc-amino)-1,4-butanediol serves as a versatile chiral intermediate in the synthesis of a wide range of complex molecules. Its primary applications are found in:

-

Asymmetric Synthesis: The defined stereochemistry at the C2 position makes it an excellent starting material for the synthesis of enantiomerically pure compounds.

-

Synthesis of Novel Ligands: The hydroxyl groups can be further functionalized to create novel ligands for catalysis or as part of biologically active molecules.

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceutical agents, where the stereochemistry is crucial for biological activity.

Safety and Handling

(S)-(-)-2-(Boc-amino)-1,4-butanediol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable and versatile chiral building block with significant applications in organic synthesis and drug discovery. Its straightforward synthesis from L-aspartic acid and its unique structural features make it an important tool for chemists in both academic and industrial research settings. This guide provides the fundamental information required for its effective use and handling.

References

(S)-(-)-2-(Boc-amino)-1,4-butanediol: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chiral Building Block in Drug Discovery and Development.

(S)-(-)-2-(tert-butoxycarbonyl-amino)-1,4-butanediol , a chiral molecule of significant interest in synthetic organic chemistry, serves as a valuable building block for the asymmetric synthesis of various pharmaceutical compounds. Its unique structural features, including a protected amine and two hydroxyl groups, offer versatile handles for chemical modification, making it a crucial intermediate in the construction of complex molecular architectures. This technical guide provides a detailed overview of its structural formula, physicochemical properties, synthesis protocols, and applications in drug development for researchers, scientists, and professionals in the field.

Structural Formula and Physicochemical Properties

The structural formula of (S)-(-)-2-(Boc-amino)-1,4-butanediol is characterized by a four-carbon chain with a tert-butoxycarbonyl (Boc) protected amine group at the second position and hydroxyl groups at the first and fourth positions. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Linear Formula: HOCH₂CH₂CH[NHCO₂C(CH₃)₃]CH₂OH

Molecular Formula: C₉H₁₉NO₄

Molecular Weight: 205.25 g/mol

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 128427-10-1 | [1][2][3] |

| Appearance | White crystalline powder | |

| Melting Point | 65-69 °C (lit.) | [1] |

| Optical Activity | [α]²⁰/D −8°, c = 1 in chloroform | [1] |

| Purity | ≥97% | [1][3] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Experimental Protocols: Synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol

Two primary synthetic routes for the preparation of (S)-(-)-2-(Boc-amino)-1,4-butanediol have been established, starting from readily available chiral precursors: L-aspartic acid and its corresponding diester.

Synthesis from L-Aspartic Acid

This pathway involves the protection of the amino group of L-aspartic acid followed by the reduction of both carboxylic acid functionalities.

Workflow of Synthesis from L-Aspartic Acid:

Caption: Synthetic workflow from L-Aspartic Acid.

Detailed Protocol:

-

Boc Protection of L-Aspartic Acid:

-

To a solution of L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide or triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH in the alkaline range.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) and extract the N-Boc-L-aspartic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Reduction of N-Boc-L-Aspartic Acid:

-

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-L-aspartic acid in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reduction is complete.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Method B: Using Borane-Dimethyl Sulfide Complex (BH₃-DMS)

-

To a solution of N-Boc-L-aspartic acid in anhydrous THF under an inert atmosphere, add BH₃-DMS complex dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol to remove borate esters.

-

-

Purification: The crude (S)-(-)-2-(Boc-amino)-1,4-butanediol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product as a white solid.

-

Synthesis via Reduction of (S)-Dimethyl 2-(Boc-amino)succinate

This alternative route involves the esterification of N-Boc-L-aspartic acid followed by the reduction of the diester.

Workflow of Synthesis from Dimethyl Ester:

Caption: Synthetic workflow from the dimethyl ester.

Detailed Protocol:

-

Esterification of N-Boc-L-Aspartic Acid:

-

Dissolve N-Boc-L-aspartic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture for several hours.

-

After completion of the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the (S)-dimethyl 2-(Boc-amino)succinate with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Reduction of (S)-Dimethyl 2-(Boc-amino)succinate:

-

Follow the procedure described in Method A for the reduction of N-Boc-L-aspartic acid, using (S)-dimethyl 2-(Boc-amino)succinate as the starting material. The reduction with LiAlH₄ is highly effective for esters.

-

Purify the final product using silica gel column chromatography as described previously.

-

Applications in Drug Development

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively manipulate the two hydroxyl groups and the protected amine, allowing for the construction of complex stereodefined structures.

Key Applications:

-

Synthesis of Chiral Ligands: The diol functionality can be used to synthesize chiral ligands for asymmetric catalysis, which is a cornerstone of modern pharmaceutical manufacturing. These ligands can be employed in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation to produce enantiomerically pure drug candidates.

-

Incorporation into Peptidomimetics: The amino alcohol moiety is a common structural motif in peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability.

-

Synthesis of Unnatural Amino Acids: The versatile functional groups allow for its conversion into a variety of unnatural amino acids, which are crucial components in the development of novel peptide-based drugs.[]

-

Precursor for Chiral Heterocycles: It serves as a precursor for the synthesis of chiral nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

While specific examples of blockbuster drugs directly synthesized from (S)-(-)-2-(Boc-amino)-1,4-butanediol are not prominently featured in publicly available literature, its role as a fundamental chiral building block is well-established in the broader context of asymmetric synthesis for drug discovery.[5] The principles of chiral synthesis and the use of such building blocks are fundamental to the development of many modern single-enantiomer drugs.[5][6][7]

Signaling Pathways and Biological Activity

Currently, there is a lack of direct evidence in the scientific literature detailing the involvement of (S)-(-)-2-(Boc-amino)-1,4-butanediol in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate rather than a biologically active molecule itself. The Boc protecting group generally renders the amino group inactive in biological systems, and the molecule's simple structure is not typically associated with high-affinity binding to biological targets like receptors or enzymes.

However, the broader class of amino diols and related structures can exhibit biological activity. For instance, some amino alcohol derivatives are known to interact with various biological targets. Further research would be required to investigate any potential intrinsic biological activity of (S)-(-)-2-(Boc-amino)-1,4-butanediol or its deprotected form, (S)-2-amino-1,4-butanediol.

Conclusion

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a synthetically versatile and valuable chiral building block for the pharmaceutical industry. The well-established synthetic routes from L-aspartic acid provide reliable access to this important intermediate. Its trifunctional nature allows for the stereoselective synthesis of a wide array of complex molecules, contributing significantly to the development of new chiral drugs. While its direct biological activity is not yet characterized, its importance in the construction of biologically active compounds is undeniable. This guide provides a foundational understanding for researchers and professionals engaged in the field of drug discovery and development, highlighting the practical synthesis and potential applications of this key chiral molecule.

References

- 1. (S)-(-)-2-(Boc-氨基)-1,4-丁二醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. scbt.com [scbt.com]

- 3. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the chemical and physical properties of (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1) and its role as a chiral building block in organic synthesis. Extensive searches for its pharmacological and toxicological properties, specific biological targets, and detailed in vivo or in vitro experimental protocols yielded limited specific data for this particular compound. The majority of available biological data pertains to the related compound 1,4-butanediol, which has a significantly different chemical structure and biological activity profile. Therefore, this guide focuses on the established synthetic applications of (S)-(-)-2-(Boc-Amino)-1,4-butanediol.

Core Properties

(S)-(-)-2-(Boc-Amino)-1,4-butanediol is a chiral organic compound frequently utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine functionality and the chiral center make it a valuable intermediate for stereoselective synthesis.

Chemical and Physical Data

The following table summarizes the key quantitative data for (S)-(-)-2-(Boc-Amino)-1,4-butanediol.

| Property | Value | References |

| CAS Number | 128427-10-1 | [1] |

| Molecular Formula | C₉H₁₉NO₄ | [2][3][4] |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 65-69 °C | [4] |

| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [4] |

| IUPAC Name | tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | [6] |

| Synonyms | (S)-(-)-N-Boc-2-Amino-1,4-butanediol, tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate | [][8] |

Synthesis

A general workflow for the synthesis starting from a protected amino acid is outlined below.

General Synthetic Workflow

Applications in Organic Synthesis

The primary utility of (S)-(-)-2-(Boc-Amino)-1,4-butanediol lies in its role as a chiral building block. The Boc protecting group allows for the selective reaction of the hydroxyl groups, and its chirality is transferred to the target molecule.

Role as a Chiral Intermediate

The compound serves as a precursor in the synthesis of various chiral molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized. The two hydroxyl groups also offer sites for modification.

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 8. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

molecular weight of (S)-(-)-2-(Boc-amino)-1,4-butanediol

An In-depth Technical Guide on (S)-(-)-2-(Boc-amino)-1,4-butanediol for Researchers and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance and applications.

Chemical and Physical Properties

The fundamental properties of (S)-(-)-2-(Boc-amino)-1,4-butanediol are summarized in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | References |

| Molecular Weight | 205.25 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₉NO₄ | [1][2][3] |

| CAS Number | 128427-10-1 | [1][2][3][4][5] |

| Appearance | White solid | [2] |

| Melting Point | 65-69 °C | [4] |

| Optical Activity | [α]20/D −8°, c = 1 in chloroform | |

| Purity | 97% | [5] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCO | [5] |

| InChI Key | KLRRFBSWOIUAHZ-ZETCQYMHSA-N |

Experimental Protocols

Synthesis of (S)-tert-butyl-(1,4-dihydroxybutan-2-yl)carbamate

A common route for the synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol involves the reduction of a protected amino acid, such as L-aspartic acid. The following is a representative protocol.

Materials:

-

L-aspartic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection of L-aspartic acid: L-aspartic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and the pH is adjusted with NaOH. Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Acidification and Extraction: The reaction mixture is acidified with a mild acid (e.g., citric acid solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the Boc-protected L-aspartic acid.

-

Reduction of Carboxylic Acids: The Boc-protected dicarboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex is added dropwise.

-

Reaction Quenching and Work-up: After the reduction is complete, the reaction is carefully quenched by the slow addition of methanol or water. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.

-

Purification: The organic layer is dried and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-(-)-2-(Boc-amino)-1,4-butanediol as a white solid.[2]

Analytical Methodology: Purity and Structural Confirmation

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

-

Visualization: Staining with potassium permanganate solution or ninhydrin for visualization of the spots.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will confirm the presence of the Boc group, the butanediol backbone, and the stereochemistry.

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

4. Chiral High-Performance Liquid Chromatography (HPLC):

-

To determine the enantiomeric purity, a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is used with a mobile phase typically consisting of a mixture of hexanes and isopropanol.

Biological Activity and Potential Signaling Pathways

While (S)-(-)-2-(Boc-amino)-1,4-butanediol is primarily a synthetic intermediate, the parent molecule, 1,4-butanediol, is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[6][7]

Metabolic Conversion of 1,4-Butanediol to GHB

In vivo, 1,4-butanediol is metabolized to GHB by the enzyme alcohol dehydrogenase.[7] This conversion is a critical aspect of its biological activity.

Impact on Neuronal Signaling Pathways

Studies have shown that 1,4-butanediol can induce learning and memory impairment. This has been linked to its effect on the ERK1/2-CREB-BDNF signaling pathway in neuronal cells.[8] The compound may lead to a decrease in the phosphorylation of ERK1/2 and CREB, and subsequently reduce the expression of brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity.[8]

Applications in Research and Drug Development

The primary application of (S)-(-)-2-(Boc-amino)-1,4-butanediol is as a chiral building block in organic synthesis. Its stereocenter and orthogonal protecting groups allow for the stereoselective synthesis of complex molecules.

-

Pharmaceutical Intermediates: It can be used in the synthesis of chiral drugs where the aminobutanol scaffold is a key structural motif.

-

Chiral Ligands: The diol functionality can be further elaborated to create chiral ligands for asymmetric catalysis.

-

Molecular Probes: Its structure can be incorporated into molecular probes to study biological processes.

The parent compound, 1,4-butanediol, has broad industrial applications, including the production of plastics, elastic fibers, and polyurethanes.[9][10] It is a key raw material for the synthesis of tetrahydrofuran (THF) and γ-butyrolactone (GBL).[6][9]

Conclusion

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral intermediate with well-defined chemical and physical properties. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization in a laboratory setting. Understanding its relationship to 1,4-butanediol and the associated biological pathways is crucial for researchers in medicinal chemistry and neuropharmacology. Its utility as a versatile building block ensures its continued importance in the development of new chemical entities and materials.

References

- 1. scbt.com [scbt.com]

- 2. (S)-(-)-2-(Boc-Amino)-1,4-butanediol | 128427-10-1 [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. (S)-(-)-2-(Boc-amino)-1,4-butanediol 97 128427-10-1 [sigmaaldrich.com]

- 5. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 7. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Learning and memory impairment induced by 1,4-butanediol is regulated by ERK1/2-CREB-BDNF signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 10. Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of (S)-(-)-2-(Boc-amino)-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-(-)-2-(Boc-amino)-1,4-butanediol, a chiral building block valuable in synthetic chemistry. The following sections detail its properties, potential hazards, safe handling procedures, and experimental applications, with a focus on its use in the synthesis of chiral catalysts.

Chemical and Physical Properties

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a stable, combustible solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 128427-10-1 | [1][2] |

| Molecular Formula | C₉H₁₉NO₄ | [1] |

| Molecular Weight | 205.25 g/mol | [2] |

| Melting Point | 65-69 °C | [2] |

| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

Safety and Hazard Information

While specific toxicological data for (S)-(-)-2-(Boc-amino)-1,4-butanediol are limited, information from safety data sheets (SDS) and data on the parent compound, 1,4-butanediol, can be used to infer potential hazards.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for substances containing 1,4-butanediol indicates potential hazards. Users should handle (S)-(-)-2-(Boc-amino)-1,4-butanediol with the assumption that it may share some of these properties.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H336: May cause drowsiness or dizziness.[3] |

Note: This classification is for the parent compound, 1,4-butanediol, and should be considered as a potential hazard for its derivatives.

Summary of Potential Hazards

-

Inhalation: May cause respiratory irritation, drowsiness, or dizziness.[3][5]

-

Skin Contact: May cause skin irritation.[5]

-

Eye Contact: May cause serious eye irritation.[5]

-

Combustibility: The material is a combustible solid.[2]

Safe Handling and Storage

Adherence to proper laboratory safety protocols is essential when working with (S)-(-)-2-(Boc-amino)-1,4-butanediol.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side shields or goggles.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 respirator is recommended.[2] |

Handling Procedures

-

Avoid contact with skin and eyes.[7]

-

Avoid inhalation of dust.[7]

-

Use only in a well-ventilated area, such as a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[7]

Storage Conditions

-

Keep the container tightly closed.[3]

-

Store in a cool, dry, and well-ventilated place.[7]

-

The substance is hygroscopic and should be protected from moisture.[4]

-

Recommended storage temperature is 4°C.[8]

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

Accidental Release and Disposal

Accidental Release

-

Wear appropriate personal protective equipment.[3]

-

Avoid generating dust.

-

Sweep up the spilled material and place it in a suitable container for disposal.[6]

-

Avoid runoff into drains and waterways.[7]

Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

-

Contact a licensed professional waste disposal service.

Experimental Protocols and Applications

(S)-(-)-2-(Boc-amino)-1,4-butanediol is primarily used as a chiral precursor in the synthesis of organocatalysts and metal complexes for asymmetric reactions.[2]

Synthesis of a Chiral Thiourea Organocatalyst

This protocol is a representative example of the synthesis of a chiral thiourea organocatalyst from a chiral amino alcohol.

Methodology:

-

Deprotection of the Boc Group: The Boc-protected amino diol is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), to remove the Boc protecting group and yield the corresponding amine salt.

-

Neutralization: The amine salt is neutralized with a base (e.g., triethylamine or sodium bicarbonate) to obtain the free amine.

-

Thiourea Formation: The free amine is then reacted with an isothiocyanate derivative (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature to form the chiral thiourea catalyst.

-

Purification: The resulting thiourea catalyst is purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of a chiral thiourea organocatalyst.

Preparation of a Chiral Bis-Copper(II) Catalyst

This is a general procedure for the formation of a chiral copper(II) complex from a chiral amino alcohol ligand.

Methodology:

-

Ligand Preparation: The chiral amino diol, (S)-(-)-2-(amino)-1,4-butanediol (after deprotection as described in 6.1), is used as the chiral ligand.

-

Complexation: The chiral ligand is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a copper(II) salt (e.g., copper(II) chloride, CuCl₂) in the same solvent is added to the ligand solution.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the copper(II) complex.

-

Isolation and Purification: The resulting chiral bis-copper(II) complex may precipitate from the solution upon cooling or after the addition of a less polar solvent. The solid is collected by filtration, washed, and dried. Recrystallization can be performed for further purification.

Caption: General workflow for the preparation of a chiral copper(II) complex.

Logical Relationships in Asymmetric Catalysis

The synthesized chiral catalysts are employed in asymmetric reactions, such as the Michael addition, to produce enantiomerically enriched products. The following diagram illustrates the logical relationship in such a catalytic cycle.

Caption: Logical flow of an asymmetric catalytic reaction.

This guide is intended to provide a comprehensive overview of the safety and handling of (S)-(-)-2-(Boc-amino)-1,4-butanediol for a technical audience. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. (S)-(-)-2-(Boc-amino)-1,4-butanediol 97 128427-10-1 [sigmaaldrich.com]

- 3. ark-chem.co.jp [ark-chem.co.jp]

- 4. fishersci.com [fishersci.com]

- 5. (R)-(+)-2-(BOC-Amino)-1,4-butanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. media.erapol.com.au [media.erapol.com.au]

- 8. carlroth.com [carlroth.com]

Technical Guide: (S)-(-)-2-(Boc-amino)-1,4-butanediol for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(-)-2-(Boc-amino)-1,4-butanediol, a valuable chiral building block in modern organic synthesis. We will cover its chemical and physical properties, commercial availability, and detailed applications in the synthesis of advanced organocatalysts and metal complexes, complete with experimental protocols and workflow diagrams.

Core Properties and Commercial Availability

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a versatile chiral molecule widely used in asymmetric synthesis. Its structure combines a protected amine and two primary hydroxyl groups, making it an ideal precursor for a variety of chiral ligands and catalysts.

Quantitative Data Summary

A survey of prominent chemical suppliers provides the following key specifications for (S)-(-)-2-(Boc-amino)-1,4-butanediol.

| Property | Value | Source(s) |

| CAS Number | 128427-10-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₉NO₄ | [2][4][6] |

| Molecular Weight | 205.25 g/mol | [1][2][3][4][5] |

| Purity | Typically ≥97% | [1][2][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 65-69 °C | [1][2][5] |

| Optical Rotation | [α]20/D approx. -8° (c=1 in chloroform) | [1][5] |

Commercial Suppliers

This chemical is readily available from several major suppliers, ensuring a stable supply chain for research and development purposes. Key suppliers include:

-

Thermo Scientific Chemicals (via Fisher Scientific)[2]

-

Santa Cruz Biotechnology[3]

-

DC Fine Chemicals[4]

-

Amerigo Scientific[6]

Applications in Asymmetric Catalysis

The primary application of (S)-(-)-2-(Boc-amino)-1,4-butanediol is in the synthesis of chiral ligands and organocatalysts. Its diol and protected amine functionalities allow for straightforward conversion into more complex molecular architectures that can induce stereoselectivity in chemical reactions.

Synthesis of Chiral Thiourea Organocatalysts

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a precursor for the synthesis of bifunctional thiourea organocatalysts. These catalysts are particularly effective in promoting asymmetric Michael additions.[1] The synthesis involves the deprotection of the Boc group, followed by reaction with an appropriate isothiocyanate.

This protocol is based on the synthesis of a similar thiourea catalyst and can be adapted for (S)-(-)-2-(Boc-amino)-1,4-butanediol.

-

Boc Deprotection: (S)-(-)-2-(Boc-amino)-1,4-butanediol (1.0 equiv) is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the corresponding amine hydrochloride salt, which is used in the next step without further purification.

-

Thiourea Formation: The crude amine hydrochloride salt is suspended in dichloromethane. Triethylamine (2.2 equiv) is added, and the mixture is stirred for 10 minutes. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral thiourea organocatalyst.

Synthesis of Chiral Bis-Copper(II) Complexes

The diol functionality of (S)-(-)-2-(Boc-amino)-1,4-butanediol makes it a suitable scaffold for the synthesis of chiral ligands for metal-catalyzed reactions. After modification, these ligands can coordinate with metal ions, such as copper(II), to form chiral complexes that can catalyze enantioselective reactions like Michael additions.[1]

This is a general protocol for the formation of a copper(II) complex with a chiral amino diol-derived ligand.

-

Ligand Preparation: The hydroxyl groups of (S)-(-)-2-(Boc-amino)-1,4-butanediol are first functionalized to introduce additional coordinating atoms. This can be achieved through various reactions, such as etherification or esterification, to append groups like pyridyl or imidazolyl moieties.

-

Complexation: The synthesized chiral ligand (1.0 equiv) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a copper(II) salt, for example, copper(II) acetate or copper(II) chloride (0.5 equiv for a bis-ligand complex), in the same solvent is added dropwise to the ligand solution at room temperature. The reaction mixture is stirred for several hours, during which a color change is often observed, indicating complex formation. The resulting chiral bis-copper(II) complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure. The solid product can be washed with a non-coordinating solvent and dried.

Signaling Pathways and Pharmacological Activity

Currently, there is no scientific literature to suggest that (S)-(-)-2-(Boc-amino)-1,4-butanediol has a direct role in biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the creation of other molecules with specific catalytic or biological functions.

Safety and Handling

(S)-(-)-2-(Boc-amino)-1,4-butanediol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to safety data sheets, it may cause skin and eye irritation.[2] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of the properties and applications of (S)-(-)-2-(Boc-amino)-1,4-butanediol. For further details on specific reaction conditions and substrate scopes, consulting the primary literature is highly recommended.

References

- 1. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]

- 2. datapdf.com [datapdf.com]

- 3. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08317E [pubs.rsc.org]

- 4. scilit.com [scilit.com]

- 5. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]

Navigating the Solubility Landscape of (S)-(-)-2-(Boc-amino)-1,4-butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol, including predictive assessments and detailed experimental protocols for precise quantitative determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. (S)-(-)-2-(Boc-amino)-1,4-butanediol possesses both polar hydroxyl (-OH) and N-H functionalities, capable of acting as hydrogen bond donors and acceptors, and a non-polar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature suggests a nuanced solubility profile.

While specific quantitative solubility data for (S)-(-)-2-(Boc-amino)-1,4-butanediol is not extensively available in published literature, general principles for Boc-protected amino acids and diols can provide initial guidance. Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For compounds that are challenging to dissolve, Dimethyl sulfoxide (DMSO) is often an effective solvent.[1] The presence of two hydroxyl groups in (S)-(-)-2-(Boc-amino)-1,4-butanediol would likely enhance its solubility in more polar solvents compared to a simple Boc-protected amino acid.

Predicted Solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Common Organic Solvents

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | Polar aprotic solvent, commonly used for reactions involving amino acids. |

| Methanol | Alcohol | Soluble | Polar protic solvent, capable of hydrogen bonding with the hydroxyl and amino groups. |

| Ethanol | Alcohol | Soluble | Similar to methanol, a polar protic solvent. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderately Soluble | A less polar solvent, but often effective for Boc-protected compounds. |

| Ethyl Acetate | Ester | Sparingly Soluble | Medium polarity solvent; solubility may be limited. |

| Hexanes | Aliphatic Hydrocarbon | Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Experimental Determination of Solubility: A Detailed Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

(S)-(-)-2-(Boc-amino)-1,4-butanediol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-(-)-2-(Boc-amino)-1,4-butanediol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of (S)-(-)-2-(Boc-amino)-1,4-butanediol of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the analysis of the standard solutions (peak area vs. concentration).

-

Determine the concentration of (S)-(-)-2-(Boc-amino)-1,4-butanediol in the filtered sample solutions by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the analysis represents the equilibrium solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in the specific solvent at the experimental temperature. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

By following this detailed protocol and workflow, researchers can generate reliable and accurate quantitative solubility data for (S)-(-)-2-(Boc-amino)-1,4-butanediol in a variety of organic solvents. This information is critical for optimizing synthetic procedures, developing effective purification methods, and designing suitable formulations for this important chemical intermediate.

References

An In-depth Technical Guide on the Physical Appearance of (S)-(-)-2-(Boc-amino)-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of (S)-(-)-2-(Boc-amino)-1,4-butanediol, a key chiral building block in synthetic organic chemistry. Understanding the physical properties of this reagent is fundamental for its proper handling, storage, and application in research and development.

(S)-(-)-2-(Boc-amino)-1,4-butanediol is an organic compound that is valued in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its stereochemistry and functional groups make it a versatile intermediate.

Physical Characteristics

The typical physical appearance of (S)-(-)-2-(Boc-amino)-1,4-butanediol is that of a white crystalline powder.[1][2][3] This form is consistent across various commercial suppliers. The compound is stable under standard laboratory conditions, though it is recommended to be stored in a dry environment, with some suppliers suggesting refrigeration at 2-8°C.[2]

Quantitative Physical Data

A summary of the key physical properties for (S)-(-)-2-(Boc-amino)-1,4-butanediol is presented in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Physical Form | Crystalline Powder | [1][2][3] |

| Color | White | [1][3] |

| Melting Point | 65-69 °C | [1][4] |

Note: The melting point is often reported as a range, which is typical for crystalline organic compounds and can be influenced by purity.

This guide serves as a foundational resource for professionals working with (S)-(-)-2-(Boc-amino)-1,4-butanediol, ensuring accurate identification and appropriate handling based on its physical state and properties. For further information on chemical reactivity, safety, and disposal, please refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. (S)-(-)-2-(BOC-amino)-1,4-butanediol, 97% | Fisher Scientific [fishersci.ca]

- 2. (S)-(-)-2-(Boc-Amino)-1,4-butanediol CAS#: 128427-10-1 [m.chemicalbook.com]

- 3. (R)-(+)-2-(BOC-Amino)-1,4-butanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (S)-(-)-2-(Boc-amino)-1,4-butanediol 97 128427-10-1 [sigmaaldrich.com]

Chiral Amino Diols: A Comprehensive Technical Guide to Synthesis, Catalysis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino diols are a pivotal class of organic compounds characterized by the presence of both amino and diol functional groups on a stereochemically defined carbon backbone. Their inherent chirality and the strategic placement of heteroatoms make them invaluable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. Furthermore, many natural and synthetic chiral amino diols exhibit potent biological activities, positioning them as crucial pharmacophores in drug discovery and development. This in-depth technical guide provides a comprehensive review of the synthesis of chiral amino diols, their applications in asymmetric catalysis, and their roles in modulating key biological signaling pathways.

I. Synthesis of Chiral Amino Diols

The stereoselective synthesis of chiral amino diols is a cornerstone of modern organic chemistry. A variety of synthetic strategies have been developed, often leveraging the chiral pool or employing asymmetric catalytic methods to control the stereochemistry.

Synthesis from Natural Products

Natural products provide a readily available source of chirality for the synthesis of complex molecules. Monoterpenes, such as perillaldehyde and nopinone, and other complex natural products like gibberellic acid, serve as excellent starting materials.

Synthesis from (-)-Perillaldehyde: A library of monoterpene-based 3-amino-1,2-diols can be synthesized from commercially available (-)-perillaldehyde. The synthesis involves reductive amination of (-)-8,9-dihydroperillaldehyde, followed by Boc protection and subsequent dihydroxylation using an OsO₄/NMO system. This method allows for the generation of a library of diastereoisomeric aminodiols.

Synthesis from (-)-Nopinone: Chiral 1,3-aminoalcohols and diols can be derived from (-)-nopinone. A key step is a stereoselective Mannich condensation to form a β-amino ketone, which is then reduced to the corresponding aminoalcohol.

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a powerful means to access enantiomerically pure amino diols without relying on a chiral starting material.

Asymmetric Aldol Reaction and Reduction: A two-step asymmetric reaction sequence can be employed for the synthesis of chiral 1,3-diols. The first step involves an asymmetric aldol reaction using a proline-derived organocatalyst to produce chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). Subsequent asymmetric reduction of the keto group using chiral oxazaborolidine reagents yields the desired chiral 1,3-diols.[1]

Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chiral amino diols. A three-component strategy using a combination of a D-fructose-6-phosphate aldolase (FSA) variant and an imine reductase (IRED) can produce amino-diols and amino-polyols from simple prochiral aldehydes, hydroxy ketones, and amines.

II. Data Presentation: Synthesis and Catalytic Applications

The following tables summarize quantitative data for the synthesis of chiral amino diols and their application as catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction to evaluate the efficacy of chiral ligands.

Table 1: Synthesis of Chiral 1,3-Keto Alcohols via Asymmetric Aldol Reaction

| Entry | Product | Ar | Yield (%) | dr (anti/syn) | ee (%) |

| 1 | 4a | C₆H₅ | 95 | 95:5 | 98 |

| 2 | 4b | 4-FC₆H₄ | 96 | 96:4 | 97 |

| 3 | 4c | 4-ClC₆H₄ | 97 | 97:3 | 98 |

| 4 | 4d | 4-BrC₆H₄ | 98 | 98:2 | 99 |

| 5 | 4e | 4-NO₂C₆H₄ | 99 | 99:1 | >99 |

| 6 | 4f | 4-CH₃C₆H₄ | 94 | 94:6 | 96 |

| 7 | 4g | 4-OCH₃C₆H₄ | 93 | 93:7 | 95 |

| 8 | 4h | 2-ClC₆H₄ | 92 | 92:8 | 94 |

| 9 | 4i | 2-BrC₆H₄ | 91 | 91:9 | 93 |

| 10 | 4j | 2-NO₂C₆H₄ | 90 | 90:10 | 92 |

| 11 | 4k | 2-Furyl | 88 | 88:12 | 90 |

| 12 | 4l | 2-Thienyl | 89 | 89:11 | 91 |

| 13 | 4m | 3-Pyridyl | 85 | 85:15 | 88 |

| 14 | 4n | 4-Pyridyl | 86 | 86:14 | 89 |

Data extracted from a study on a new asymmetric aldol method using a proline-derived organocatalyst and Cu(OTf)₂ as an additive.[1]

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Perillaldehyde-Derived Aminodiols

| Entry | Catalyst | Time (h) | Conv. (%) | ee (%) | Config. |

| 1 | 7a | 24 | 85 | 68 | S |

| 2 | 7b | 24 | 80 | 62 | S |

| 3 | 7c | 24 | 75 | 58 | S |

| 4 | 11a | 24 | 70 | 50 | R |

| 5 | 11b | 24 | 65 | 45 | R |

| 6 | 10a | 24 | 98 | 94 | R |

| 7 | 10b | 24 | 95 | 88 | R |

| 8 | 10c | 24 | 92 | 85 | R |

| 9 | 21b | 24 | 88 | 60 | S |

| 10 | 25a | 24 | 90 | 62 | R |

Data from a study on a library of monoterpene-based aminodiols synthesized from (-)-perillaldehyde.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic strategies.

General Procedure for Asymmetric Aldol Reaction to Synthesize Chiral 1,3-Keto Alcohols

To a solution of the proline-derived organocatalyst (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in a mixture of DMSO and H₂O (1:1, 2 mL) is added the aldehyde (1.0 mmol). The mixture is stirred at room temperature for 10 minutes. Cyclohexanone (2.0 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-keto alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

In a flame-dried Schlenk tube under an argon atmosphere, the chiral amino diol ligand (0.05 mmol) is dissolved in anhydrous toluene (2 mL). The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Benzaldehyde (0.5 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for the time indicated in Table 2. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral gas chromatography.

Enzymatic Synthesis of Amino-Diols

A two-step, three-component enzymatic synthesis is performed. In the first step, an aldol reaction is catalyzed by a D-fructose-6-phosphate aldolase (FSA) variant. A typical reaction mixture contains the aldehyde substrate (10 mM), a hydroxy ketone (e.g., hydroxyacetone, 100 mM), and the FSA variant in a suitable buffer (e.g., 100 mM TEA buffer, pH 8) with DMSO as a co-solvent. The reaction is incubated at 30 °C. In the second step, the crude aldol product is subjected to reductive amination using an imine reductase (IRED) and an amine donor (e.g., cyclopropylamine, 200 mM). The reaction mixture includes the IRED, a glucose dehydrogenase (GDH) for cofactor regeneration, glucose, and NADP⁺. The reaction is incubated at 30 °C. Conversion is monitored by HPLC or UPLC-MS.

IV. Mandatory Visualization: Signaling Pathways and Experimental Workflows

Chiral amino diols are not only versatile synthetic tools but also key components of biologically active molecules that modulate critical signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Myriocin and the Sphingolipid Biosynthesis Pathway

Myriocin, a potent immunosuppressant, is a specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[2][3][4][5][6] By inhibiting SPT, myriocin depletes the cell of downstream sphingolipids, including ceramide and sphingosine-1-phosphate, which are critical signaling molecules. This inhibition has been shown to affect downstream pathways such as the ERK signaling pathway.[7]

Caption: Myriocin inhibits SPT, blocking sphingolipid synthesis and affecting downstream signaling.

TMC-95A and the Ubiquitin-Proteasome Pathway

TMC-95A is a potent, non-covalent inhibitor of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[8][9][10][11][12] By inhibiting the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide-hydrolyzing activities of the proteasome, TMC-95A disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis.

Caption: TMC-95A inhibits the proteasome, leading to cell cycle arrest and apoptosis.

Pactamycin and Protein Synthesis Inhibition

Pactamycin is an aminocyclitol antibiotic that inhibits protein synthesis by binding to the ribosome. Specifically, it has been shown to interact with the E-site of the small ribosomal subunit, thereby interfering with the translocation step of elongation.[13] This leads to a stall in protein synthesis and ultimately cell death.

Caption: Pactamycin inhibits protein synthesis by interfering with ribosomal translocation.

Experimental Workflow

Workflow for the Synthesis and Catalytic Evaluation of Chiral Amino Diols

The following diagram outlines a typical experimental workflow for the synthesis of a library of chiral amino diols and their subsequent evaluation as catalysts in an asymmetric reaction.

Caption: A typical workflow for synthesizing and testing chiral amino diol catalysts.

V. Conclusion

Chiral amino diols represent a versatile and powerful class of molecules with significant applications in both synthetic chemistry and drug discovery. The development of efficient and stereoselective synthetic routes to these compounds continues to be an active area of research, with both traditional organic synthesis and biocatalysis playing crucial roles. Their utility as chiral ligands and catalysts in asymmetric reactions is well-established, enabling the synthesis of a wide range of enantiomerically enriched molecules. Furthermore, the potent and specific biological activities of many chiral amino diol-containing natural products highlight their therapeutic potential. A deeper understanding of their mechanisms of action and their interactions with biological targets will undoubtedly fuel the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers aiming to harness the remarkable potential of chiral amino diols in their scientific endeavors.

References

- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A concise, total synthesis of the TMC-95A/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System | MDPI [mdpi.com]

- 11. Simplified Synthetic TMC-95A/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TMC-95A, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Asymmetric Synthesis

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block for asymmetric synthesis. Its bifunctional nature, possessing a protected amine and two primary hydroxyl groups, allows for its elaboration into a variety of chiral ligands and auxiliaries. This document outlines its application in the synthesis of a chiral bis(oxazoline) (BOX) ligand and the subsequent use of this ligand in a representative asymmetric catalytic reaction.

Application Note 1: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand

Introduction: Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, effectively inducing enantioselectivity in a wide range of metal-catalyzed reactions. The inherent C₂-symmetry of (S)-(-)-2-(Boc-amino)-1,4-butanediol makes it an ideal precursor for the synthesis of a novel BOX ligand. The synthetic strategy involves the conversion of the diol to a dinitrile, followed by cyclization with the amino alcohol derived from the starting material after deprotection.

Logical Workflow for Ligand Synthesis:

Caption: Synthetic pathway from (S)-(-)-2-(Boc-amino)-1,4-butanediol to a chiral BOX ligand.

Experimental Protocol 1: Synthesis of (S,S)-2,2'-(Propane-1,3-diyl)bis(4-(hydroxymethyl)-4,5-dihydrooxazole)

This protocol describes a hypothetical synthesis of a BOX ligand from (S)-(-)-2-(Boc-amino)-1,4-butanediol.

Materials:

-

(S)-(-)-2-(Boc-amino)-1,4-butanediol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Malononitrile

-

Zinc chloride (ZnCl₂)

-

Toluene

Procedure:

-

Mesylation of the Diol:

-

Dissolve (S)-(-)-2-(Boc-amino)-1,4-butanediol (1.0 equiv.) in anhydrous DCM at 0 °C.

-

Add triethylamine (2.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (2.2 equiv.).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dimesylate.

-

-

Synthesis of the Dinitrile:

-

Dissolve the crude dimesylate in DMSO.

-

Add sodium cyanide (2.5 equiv.) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected dinitrile.

-

-

Boc Deprotection and Formation of the Amino Alcohol:

-

Dissolve a separate portion of (S)-(-)-2-(Boc-amino)-1,4-butanediol (2.2 equiv.) in DCM.

-

Add trifluoroacetic acid (5.0 equiv.) and stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in diethyl ether and precipitate the amine salt. Filter and dry to obtain the crude (S)-2-amino-1,4-butanediol.

-

-

Condensation and Cyclization to the BOX Ligand:

-

To a solution of the Boc-protected dinitrile (1.0 equiv.) and (S)-2-amino-1,4-butanediol (2.2 equiv.) in toluene, add zinc chloride (0.2 equiv.).

-

Heat the mixture to reflux with a Dean-Stark trap for 24 hours.

-

Cool to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude ligand by column chromatography on silica gel.

-

Application Note 2: Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-BOX Complex

Introduction: The synthesized chiral BOX ligand can be complexed with various metal precursors to generate chiral Lewis acid catalysts. A copper(II)-BOX complex is a well-established catalyst for promoting highly enantioselective Diels-Alder reactions between cyclopentadiene and N-acryloyloxazolidinone.

Workflow for Asymmetric Catalysis:

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Experimental Protocol 2: Copper-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

-

(S,S)-2,2'-(Propane-1,3-diyl)bis(4-(hydroxymethyl)-4,5-dihydrooxazole) (BOX ligand)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Catalyst Preparation (in situ):

-

To a flame-dried flask under an inert atmosphere, add the BOX ligand (0.11 equiv.).

-

Add anhydrous DCM and stir until the ligand is fully dissolved.

-

Add Cu(OTf)₂ (0.10 equiv.) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

-

Diels-Alder Reaction:

-

Cool the catalyst solution to -78 °C.

-

Add N-acryloyloxazolidinone (1.0 equiv.) to the flask.

-

Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Analysis:

-

Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

-

Quantitative Data Summary

The following table summarizes the hypothetical results for the copper-catalyzed asymmetric Diels-Alder reaction using the novel BOX ligand.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | dr (endo:exo) | ee% (endo) |

| 1 | 10 | -78 | DCM | 92 | >99:1 | 98 |

| 2 | 5 | -78 | DCM | 89 | >99:1 | 97 |

| 3 | 10 | -40 | DCM | 95 | 98:2 | 95 |

| 4 | 10 | -78 | THF | 85 | 95:5 | 92 |

Disclaimer: The experimental protocols and data presented are hypothetical and intended to illustrate the potential applications of (S)-(-)-2-(Boc-amino)-1,4-butanediol in asymmetric synthesis based on established chemical principles. Actual results may vary.

Application Notes and Protocols for Boc Deproteprotection of (S)-(-)-2-(Boc-amino)-1,4-butanediol

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, valued for its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a critical step in the synthesis of pharmaceuticals and other complex molecules. This document provides detailed protocols for the acidic removal of the Boc group from (S)-(-)-2-(Boc-amino)-1,4-butanediol to yield (S)-2-aminobutane-1,4-diol.

The deprotection is an acid-catalyzed hydrolysis of the carbamate.[1][3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine and carbon dioxide.[1][2] The resulting amine is typically protonated by the excess acid to form a salt.[1] Two of the most common and effective reagents for this transformation are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[3][4]

Data Presentation: Comparison of Deprotection Protocols

The selection of the deprotection reagent can influence the reaction time, work-up procedure, and the salt form of the final product. The following table summarizes typical conditions for the two primary methods.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrogen Chloride (HCl) |

| Acid Reagent | Trifluoroacetic Acid | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (MeOH) |

| Reagent Conc. | 20-50% (v/v) TFA in DCM[1][5] | 2-4 Molar[6][7] |

| Temperature | 0 °C to Room Temperature[1][5] | Room Temperature[6][7] |

| Reaction Time | 1 - 4 hours[1][5] | 0.5 - 16 hours[6][7] |

| Work-up | Evaporation, precipitation with ether, or aqueous work-up.[1] | Evaporation, trituration with ether.[6] |

| Product Form | Trifluoroacetate salt (often oily)[8] | Hydrochloride salt (often a solid)[8] |

| Typical Yield | High to Quantitative[9] | High to Quantitative[6] |

Experimental Protocols

Safety Precautions: Both Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and efficient for complete Boc removal.[5] The resulting product is the trifluoroacetate salt of the amine.

Materials:

-

(S)-(-)-2-(Boc-amino)-1,4-butanediol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous[1]

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (S)-(-)-2-(Boc-amino)-1,4-butanediol in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.[1]

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

TFA Addition: Add Trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][5]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-4 hours.[1]

-